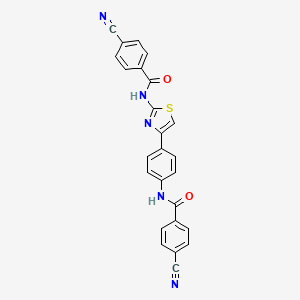

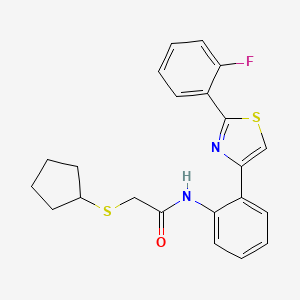

4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structures of the synthesized derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies can be carried out to study the binding mode of active compounds with receptor .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroanalytical techniques such as NMR and IR . The average mass of a similar compound, N-(4-Cyanophenyl)benzamide, is 222.242 Da .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

In the realm of organic chemistry, compounds similar to 4-cyano-N-(4-(4-(4-cyanobenzamido)phenyl)thiazol-2-yl)benzamide are utilized in heterocyclic synthesis. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, demonstrating the compound's utility in generating pyrazole, isoxazole, and other derivatives (Mohareb et al., 2004).

Anticancer Activity

Research into analogues of this compound has shown promising anticancer activity. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted compounds, which were evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy (Ravinaik et al., 2021).

Antimicrobial Agents

Compounds derived from the structural framework of this compound have been evaluated for their antimicrobial properties. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Bikobo et al., 2017).

Thermally Stable Polymers

In material science, research has focused on synthesizing thermally stable polymers incorporating similar functional groups. Mehdipour-Ataei and Hatami (2007) developed a new diamine monomer containing sulfone, sulfide, and amide units, leading to the creation of polyimides with excellent thermal stability and solubility, highlighting the compound's relevance in the development of high-performance materials (Mehdipour-Ataei & Hatami, 2007).

Novel Impurities Identification in Pharmaceuticals

Finally, in pharmaceutical analysis, Kancherla et al. (2018) identified and characterized novel impurities related to anti-diabetic drugs, demonstrating the importance of structural analogues of this compound in ensuring drug purity and safety (Kancherla et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, potentially blocking the biosynthesis of certain bacterial lipids or inducing other mechanisms against various bacterial species . The substituents at position-2 and -4 of the thiazole ring may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, the effects could potentially include antimicrobial and antitumor effects, among others .

Propiedades

IUPAC Name |

4-cyano-N-[4-[2-[(4-cyanobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15N5O2S/c26-13-16-1-5-19(6-2-16)23(31)28-21-11-9-18(10-12-21)22-15-33-25(29-22)30-24(32)20-7-3-17(14-27)4-8-20/h1-12,15H,(H,28,31)(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHLHNMUONSEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)

![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)